5-Chlorobenzo[d]thiazol-7-amine
Description
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-chloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |
InChI Key |
KBCKZZCYCRCCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)SC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzothiazole Precursors
- Starting Material: Benzo[d]thiazol-2-amine or anthranilate derivatives.
- Chlorination Reagents: Sodium hypochlorite solution combined with glacial acetic acid has been used effectively as a chlorinating agent under controlled low-temperature conditions (below -5°C) to ensure selective chlorination at the 5-position of the benzothiazole ring.
- Solvent System: A mixture of organic solvent and water facilitates the reaction and subsequent work-up.
- Reaction Conditions: The chlorination is performed under mild conditions to minimize side reactions and equipment corrosion.
- Outcome: This method yields 2-amino-5-chlorobenzoic acid methyl ester intermediates with high efficiency and purity.
- Yield: Over 85% yield reported, with environmentally friendly and cost-effective advantages due to low-toxicity reagents and solvent recyclability.
Conversion to 5-Chlorobenzo[d]thiazol-7-amine
- The chlorinated intermediates are subjected to amination, often via ammonolysis or reaction with ammonia under pressure and heating in an autoclave.
- Post-reaction purification involves dissolving crystals in dichloromethane, activated carbon treatment, and filtration to obtain the final amine product.
- This two-step synthesis (chlorination followed by amination) is practical and scalable, making it suitable for industrial applications.
Diazotization and Azide Substitution Routes
An alternative synthetic route involves diazotization of benzo[d]thiazol-2-amine derivatives followed by azide substitution, which can be adapted for preparing various substituted benzothiazoles, including chlorinated analogs.
- Method A: Direct diazotization using 85% phosphoric acid, nitric acid, and aqueous sodium nitrite, followed by addition of aqueous sodium azide.
- Outcome: Rapid formation of azido-substituted benzothiazoles with high yields (up to 84%).
- Method B: Starting from 2-chlorobenzo[d]thiazole, reaction with sodium azide affords the azido intermediate but with moderate yield (~50%), making this less favorable.
- Although this method primarily targets azido derivatives, the intermediates can be further transformed into amines via reduction steps, which could be adapted for 5-chlorobenzo[d]thiazol-7-amine synthesis.
Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization
Recent advances have employed palladium-catalyzed cross-coupling reactions to build complex benzothiazole derivatives, which can be tailored to introduce chlorine and amine functionalities at desired positions.
- Procedure: Coupling of 2-amino-5-chlorobenzothiazole with various aryl halides in the presence of potassium carbonate and Pd(dppf)Cl2 catalyst in 1,4-dioxane at elevated temperatures (~100°C).
- Post-Coupling Functionalization: Subsequent acylation or amination reactions under controlled conditions yield target compounds with high purity.
- Yields: Reported yields for intermediates and final compounds range from 53% to 79%, depending on the substituents and reaction conditions.
- This method provides versatility for synthesizing derivatives structurally related to 5-chlorobenzo[d]thiazol-7-amine and is useful for medicinal chemistry applications.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
- Purification: Column chromatography with silica gel using dichloromethane/methanol mixtures is standard.
- Characterization: Products are confirmed by spectroscopic methods including IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and melting point analysis.
- Yields and Purity: High yields (up to 98%) and purity are achievable with optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzothiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
5-Chlorobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Anticancer Activity: Substituent Effects on Potency
A key comparison lies in the substitution patterns of benzothiazole and benzoxazole derivatives:
Key Findings :
- Chlorine substitution at the 5-position in benzoxazoles (e.g., 12k) reduces anticancer potency compared to methyl-substituted analogs (e.g., 12c). For example, 12k has an IC50 of 28.36 μM against HepG2, while 12c achieves IC50 as low as 10.50 μM .
- Fluoro and amino substitutions on benzothiazoles (e.g., in ) may enhance target selectivity, though direct comparisons to 5-Cl derivatives require further data.
Antiviral Activity: Role of Heterocycle Core
The 5-chlorobenzo[b]thiophene derivative 45B5 (EC50 = 16.9 μM) inhibits varicella-zoster virus (VZV) by disrupting viral DNA encapsidation via ORF54 mutations . While structurally distinct (thiophene vs.
Neurochemical Modulation: Comparison with Isoxazole Derivatives
5-Chlorobenzo[d]isoxazol-3-ol (CBIO) increases D-serine levels in the hippocampus, impacting glutamatergic signaling . Unlike the thiazole-based target compound, CBIO’s isoxazole core and hydroxyl group enable distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
